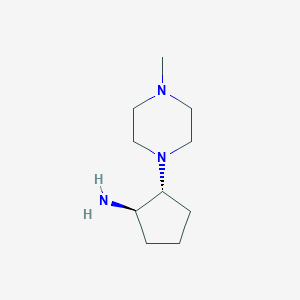

2-(4-methyl-1-piperazinyl)Cyclopentanamine

Description

Overview of the Structural Significance of Cyclopentanamine and Piperazine (B1678402) Scaffolds in Drug Discovery and Development

The design of new therapeutic agents often relies on the use of "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets. Both the cyclopentanamine and piperazine moieties are considered to fall into this category, each imparting distinct and advantageous properties to a molecule.

The piperazine scaffold is a six-membered ring containing two nitrogen atoms at opposite positions. This heterocycle is one of the most common in drug discovery and is a key component of numerous approved drugs. nih.govmdpi.com Its prevalence is due to a combination of favorable characteristics:

Physicochemical Properties: The two nitrogen atoms can be functionalized, allowing for fine-tuning of a molecule's solubility, lipophilicity, and basicity. benthamdirect.com This adaptability is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic Modulation: The piperazine ring often improves the pharmacokinetic properties of a drug candidate. nih.govmdpi.com The nitrogen atoms can serve as hydrogen bond acceptors or donors, enhancing interactions with biological targets and improving water solubility, which is a key factor for bioavailability. mdpi.comnih.gov

Versatility: The piperazine nucleus is found in drugs across a vast range of therapeutic areas, including oncology, psychiatry, and infectious diseases, demonstrating its ability to interact with a wide array of biological targets. benthamdirect.comnih.govnbinno.com

The combination of the rigid, three-dimensional cyclopentanamine core with the versatile and pharmacokinetically favorable piperazine ring in 2-(4-methyl-1-piperazinyl)Cyclopentanamine creates a molecule with a compelling profile for further investigation in medicinal chemistry.

Historical Context of Related Piperazine and Cyclopentane (B165970) Derivatives in Chemical Biology

The therapeutic journey of both piperazine and cyclopentane derivatives dates back several decades, with each class of compounds having a distinct history.

Piperazine derivatives were first introduced to medicine in 1953 as an anti-parasitic agent, specifically for the treatment of roundworm and pinworm infections. taylorandfrancis.comjetir.org This initial application highlighted the biological activity of the piperazine core. Subsequently, medicinal chemists began incorporating this scaffold into a wide variety of molecules, leading to the discovery of major drug classes. A trivial change in the substitution pattern on the piperazine nucleus can lead to distinguishable differences in pharmacological activities. ijrrjournal.com This has led to the development of piperazine-containing drugs such as antipsychotics (e.g., trifluoperazine), antihistamines, antidepressants, and anti-anginal agents. benthamdirect.comijrrjournal.com The historical success of these derivatives cemented piperazine's status as a "privileged" structure in drug development. nih.gov

The history of simple cyclopentane derivatives in medicine is less centralized but equally significant. The cyclopentane ring is a common motif in natural products, many of which possess potent biological activity. For instance, cyclopentenyl fatty acids, such as chaulmoogric acid, have a long history in traditional medicine for treating leprosy. nih.gov Synthetic studies on cyclopentane derivatives have also been a focus of organic chemistry, leading to the synthesis of important biological molecules like prostaglandins, which contain a cyclopentane ring at their core. oup.comoup.com More broadly, small, strained carbocycles like cyclobutane (B1203170) (first synthesized in 1907) and cyclopentane have been increasingly incorporated into drug candidates to improve metabolic stability, direct pharmacophore groups, and reduce planarity. nih.gov An early example of a cyclopentanamine-based drug is cyclopentamine, a sympathomimetic amine that was used as a nasal decongestant. drugbank.com

Rationale for Academic Research into 2-(4-methyl-1-piperazinyl)Cyclopentanamine Analogues

The academic pursuit of analogues of 2-(4-methyl-1-piperazinyl)Cyclopentanamine is driven by a clear rationale rooted in established principles of medicinal chemistry. The core hypothesis is that the combination of the cyclopentanamine and piperazine scaffolds can lead to novel compounds with unique and potentially superior biological activities and physicochemical properties.

The primary reasons for this research focus include:

Exploring New Chemical Space: Combining two proven scaffolds in a novel arrangement allows researchers to create molecules with distinct three-dimensional shapes and functionalities that have not been previously explored. This can lead to the discovery of compounds that interact with biological targets in new ways.

Optimizing Pharmacokinetics and Pharmacodynamics: The piperazine moiety is a well-known tool for modulating the ADME properties of a drug. nih.gov By creating analogues with different substituents on the piperazine ring or the cyclopentanamine core, researchers can systematically tune properties like solubility, metabolic stability, and receptor affinity. benthamdirect.com This structure-activity relationship (SAR) approach is fundamental to designing drug molecules with better efficacy and affinity. benthamdirect.com

Targeting Diverse Biological Systems: Both parent scaffolds are known to be components of drugs with a wide range of biological activities, from CNS disorders to infectious diseases and cancer. nih.govjetir.org Therefore, analogues of 2-(4-methyl-1-piperazinyl)Cyclopentanamine are promising candidates for screening against a variety of biological targets to identify new therapeutic leads.

The research into these analogues represents a logical and strategic approach to drug discovery, building upon decades of knowledge regarding the utility of its constituent parts to create new molecular entities with therapeutic potential.

Data Tables

Table 1: Properties of Core Scaffolds

| Scaffold | Key Features | Common Therapeutic Applications |

| Cyclopentanamine | Five-membered ring, amine group for H-bonding, provides 3D structure | Synthesis of pharmaceuticals and agrochemicals solubilityofthings.com |

| Piperazine | Six-membered heterocycle with two nitrogens, versatile for substitution, improves pharmacokinetic properties | Antipsychotics, Antihistamines, Anticancer, Antiviral benthamdirect.comnih.gov |

Table 2: Historical Milestones of Related Derivatives

| Derivative Class | Key Historical Milestone | Example Compound/Use |

| Piperazine Derivatives | Introduced as an antihelmintic agent in 1953 jetir.org | Piperazine citrate (B86180) for parasitic worms |

| Cyclopentane Derivatives | Historical use of natural cyclopentenyl fatty acids in traditional medicine nih.gov | Chaulmoogra oil for leprosy |

| Piperazine Derivatives | Development as major CNS-acting drugs | Trifluoperazine (antipsychotic) |

| Cyclopentanamine Derivatives | Use as a sympathomimetic vasoconstrictor drugbank.com | Cyclopentamine for nasal congestion |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(4-methylpiperazin-1-yl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-12-5-7-13(8-6-12)10-4-2-3-9(10)11/h9-10H,2-8,11H2,1H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMLKPUYZYOPKA-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCCC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)[C@@H]2CCC[C@H]2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methyl 1 Piperazinyl Cyclopentanamine and Its Structural Variants

Strategies for the Construction of the 4-methyl-1-piperazinyl Moiety

The 4-methyl-1-piperazinyl group is a common structural motif in many biologically active compounds. Its synthesis can be approached in several ways, either by modifying a pre-existing piperazine (B1678402) ring or by constructing the ring system from acyclic precursors.

The introduction of a methyl group onto the nitrogen atom of a piperazine ring is a fundamental transformation. Several methods are available for this N-methylation, each with its own advantages.

One common method is reductive amination , where piperazine is reacted with formaldehyde (B43269) in the presence of a reducing agent. A process has been described where piperazine and formaldehyde react at normal pressure to form a condensation product, which is then hydrogenated in the same reactor using a Raney nickel catalyst. acs.org This one-pot procedure is efficient for large-scale production. The typical reaction conditions involve a hydrogenation pressure of 1.0-6.0 MPa and a temperature of 70-100 °C. acs.org

Another widely used method is nucleophilic substitution on alkyl halides. For instance, N-methylpiperazine can be reacted with alkyl chlorides or bromides to introduce various substituents. mdpi.com The reaction of N-methylpiperazine with chloroalkyl derivatives is often facilitated by the addition of sodium iodide.

A "green" synthesis of 1-methylpiperazine (B117243) has been developed in two steps. wisc.edu The first step is an aminolysis reaction between di-methyl oxalate (B1200264) and N-methylethylenediamine to form 1-methylpiperazine-2,3-dione. This intermediate is then hydrogenated using Raney nickel at high temperature and pressure to yield 1-methylpiperazine with high purity and efficiency. wisc.edu This method is noted for its use of inexpensive starting materials and reduced by-product formation. wisc.edu

Other substituents can be introduced onto the piperazine ring using similar alkylation strategies or through other reactions like amide bond formation followed by reduction. For example, new carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized by reacting 1-methylpiperazine with acyl chlorides like 4-chlorobenzoyl chloride. researchgate.net

| Method | Reagents | Conditions | Key Features | Reference |

| Reductive Amination | Piperazine, Formaldehyde, H₂ | Raney Ni catalyst, 1.0-6.0 MPa, 70-100 °C | One-pot, efficient for large scale | acs.org |

| Nucleophilic Substitution | N-methylpiperazine, Alkyl halides | NaI (optional) | Versatile for various substituents | mdpi.com |

| "Green" Synthesis | di-Me oxalate, N-methylethylenediamine, H₂ | Raney Ni catalyst, 150-200°C, 3.0-5.0MPa | Cost-effective, high purity | wisc.edu |

| Amide Formation/Reduction | 1-methylpiperazine, Acyl chlorides | - | Access to amide derivatives | researchgate.net |

To incorporate the piperazine moiety into a larger molecule, various coupling strategies are employed. Transition metal-catalyzed cross-coupling reactions are particularly powerful in this regard.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds. This reaction can be used to couple piperazine or its derivatives with aryl halides or triflates. The use of specific phosphine (B1218219) ligands is crucial for the efficiency of this reaction.

The Ullmann condensation is another important method for the formation of C-N bonds, typically using a copper catalyst. This reaction is often used for the coupling of piperazines with electron-deficient aryl halides.

Nucleophilic aromatic substitution (SNAr) is also a viable strategy, especially when the aromatic ring is activated by electron-withdrawing groups. For example, N-Boc-piperazine can be coupled with ethyl 2-chloropyrimidine-5-carboxylate in high yields.

Beyond these classical methods, direct C-H functionalization of the piperazine ring has emerged as a powerful tool. acs.org Photoredox catalysis has enabled the C-H arylation and vinylation of piperazines under mild conditions. acs.org These methods offer a more atom-economical approach to functionalized piperazines.

| Coupling Strategy | Catalyst/Reagents | Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand | Piperazine derivative, Aryl halide/triflate | Broad substrate scope, high efficiency |

| Ullmann Condensation | Copper catalyst | Piperazine derivative, Aryl halide | Suitable for electron-deficient arenes |

| Nucleophilic Aromatic Substitution (SNAr) | Base | Piperazine derivative, Activated aryl halide | High yields with activated substrates |

| Photoredox C-H Functionalization | Photocatalyst (e.g., Iridium complex) | Piperazine derivative, Arene/alkene | Direct functionalization, mild conditions |

Synthesis of the Cyclopentanamine Ring System

The cyclopentanamine core presents its own synthetic challenges, particularly concerning the control of stereochemistry.

A plausible approach to synthesize the cyclopentanamine ring system is through the reductive amination of cyclopentanone (B42830) with a suitable amine, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. For instance, 1-cyclopentylpiperazine (B42781) can be synthesized by the catalytic hydrogen reduction of piperazine and cyclopentanone in the presence of a Raney-nickel or Palladium catalyst. researchgate.net

Achieving stereoselectivity in the synthesis of 2-substituted cyclopentanamines is crucial. Several strategies can be employed to this end.

One approach involves the use of chiral auxiliaries . A chiral auxiliary can be attached to the cyclopentane (B165970) ring or the amine, guiding the stereochemical outcome of subsequent reactions. After the desired stereochemistry is established, the auxiliary can be removed.

Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts, such as those based on transition metals with chiral ligands, can be used to catalyze reactions like asymmetric hydrogenation of enamines or asymmetric hydroamination of cyclopentene (B43876) derivatives. For example, zirconium-catalyzed reductive cyclization has been used for the asymmetric synthesis of 1,2-diaminocyclohexanes, a strategy that could be adapted for cyclopentane systems. nih.gov

Resolution of racemates is another common method to obtain enantiomerically pure cyclopentanamine derivatives. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation of the diastereomers by crystallization. wikipedia.org Chiral column chromatography is also a powerful technique for separating enantiomers. wikipedia.org

The synthesis of trans-2-aminocyclopentanecarboxylic acid (ACPC) derivatives has been achieved through a stereoselective route involving the ring-opening of a bicyclic aziridine (B145994) with various nucleophiles. wisc.edu This strategy provides access to cyclopentane rings with defined stereochemistry at multiple centers.

| Stereoselective Approach | Description | Example |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Evans auxiliaries for asymmetric alkylation. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Zirconium-catalyzed asymmetric reductive cyclization. nih.gov |

| Resolution of Racemates | A racemic mixture is separated into its constituent enantiomers. | Formation of diastereomeric salts with tartaric acid. wikipedia.org |

| Substrate-Controlled Synthesis | The inherent chirality of the starting material dictates the stereochemistry of the product. | Ring-opening of a chiral bicyclic aziridine. wisc.edu |

Convergent and Divergent Synthetic Routes for Assembling the 2-(4-methyl-1-piperazinyl)Cyclopentanamine Core

The assembly of the final target molecule can be achieved through either a convergent or a divergent synthetic strategy.

A convergent synthesis would involve the separate synthesis of the 4-methyl-1-piperazinyl synthon and a functionalized cyclopentanamine derivative, followed by their coupling in a late-stage step. This approach is often more efficient as it allows for the optimization of the synthesis of each fragment independently. A potential convergent route could involve the nucleophilic substitution of a suitable leaving group on the cyclopentane ring (e.g., a tosylate or a halide) by 1-methylpiperazine.

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of final products. nih.gov For example, a suitably protected 2-aminocyclopentanone could be a versatile intermediate. Reductive amination with different amines would lead to a library of 2-aminocyclopentanamine derivatives. In the context of the target molecule, this intermediate could be reacted with 1-methylpiperazine under reductive amination conditions. Divergent synthesis is particularly useful for generating structural analogs for structure-activity relationship studies. nih.gov

Advanced Chemical Transformation Techniques Relevant to 2-(4-methyl-1-piperazinyl)Cyclopentanamine Synthesis

Modern synthetic organic chemistry offers a range of advanced techniques that could be applied to the synthesis of 2-(4-methyl-1-piperazinyl)Cyclopentanamine, potentially leading to more efficient and sustainable routes.

C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. nih.govrsc.org It might be possible to directly couple 1-methylpiperazine with a cyclopentane derivative through a C-H activation approach, although selectivity could be a challenge. Transannular C-H functionalization of cycloalkane carboxylic acids has been reported, showcasing the potential for site-selective functionalization of cyclic systems. nih.gov

Photoredox catalysis has emerged as a mild and versatile tool for a wide range of chemical transformations, including the synthesis and functionalization of amines. acs.orgacs.orgscilit.com This technology could be employed for the formation of the C-N bond between the piperazine and cyclopentane moieties or for the introduction of other functional groups under mild conditions.

Analytical Techniques for Structural Elucidation of Novel Derivatives

The definitive identification and structural confirmation of newly synthesized derivatives of 2-(4-methyl-1-piperazinyl)cyclopentanamine rely on a suite of advanced analytical techniques. Each method provides unique and complementary information, allowing for an unambiguous determination of molecular structure, connectivity, and stereochemistry. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of a derivative, distinct signals would correspond to the protons on the cyclopentyl ring, the piperazine ring, and the N-methyl group. The chemical shifts (δ) of the cyclopentyl protons are particularly sensitive to the nature and stereochemistry of substituents. For instance, the proton attached to the same carbon as the amino group (the C-1 proton) would appear as a multiplet, with its chemical shift and coupling constants providing valuable information about its orientation relative to the piperazinyl group at C-2. Protons on the piperazine ring typically appear as complex multiplets in the 2.5-3.5 ppm region, while the N-methyl group gives a characteristic singlet around 2.2-2.3 ppm.

¹³C NMR spectroscopy provides information on all unique carbon atoms in the molecule. The carbons of the cyclopentyl ring would resonate in the aliphatic region (typically 20-60 ppm), with the carbons directly attached to nitrogen atoms (C-1 and C-2) appearing more downfield due to the deshielding effect of the nitrogen. The carbons of the piperazine ring would be found in the 45-60 ppm range, and the N-methyl carbon would produce a sharp signal around 46 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign these signals. COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within the cyclopentyl and piperazine rings. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for a Hypothetical Derivative This table illustrates expected chemical shift ranges for key protons in a derivative of 2-(4-methyl-1-piperazinyl)cyclopentanamine. Actual values will vary based on solvent and specific substitutions.

| Proton Group | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopentyl-CH-NH₂ | 3.0 - 3.5 | Multiplet |

| Cyclopentyl-CH-N(Pip) | 2.8 - 3.3 | Multiplet |

| Cyclopentyl-CH₂ | 1.5 - 2.1 | Multiplet |

| Piperazinyl-CH₂ (axial/equatorial) | 2.5 - 3.5 | Multiplet |

| N-CH₃ | 2.2 - 2.3 | Singlet |

| NH₂ | 1.5 - 2.5 | Broad Singlet |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight of a novel derivative and for gaining insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can determine the molecular mass with high precision, allowing for the calculation of the exact molecular formula.

The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. For derivatives of 2-(4-methyl-1-piperazinyl)cyclopentanamine, characteristic fragmentation pathways would involve the cleavage of the C-C bond between the two substituents on the cyclopentane ring. A common and diagnostically significant fragmentation is the cleavage of the piperazine ring, often resulting in a prominent ion corresponding to the 4-methyl-1-piperazinyl cation or related fragments. For example, a fragment with a mass-to-charge ratio (m/z) of 99.11 is often indicative of the [C₆H₁₃N₂]⁺ fragment, which corresponds to the protonated N-methylpiperazine moiety. Analysis of these fragments allows chemists to piece together the molecular structure and confirm the identity of the synthesized compound.

Table 2: Common Mass Spectrometry Fragmentation Patterns This table shows potential key fragments and their corresponding mass-to-charge ratios (m/z) that would be expected in the mass spectrum of a derivative.

| Fragment Ion | Formula | Expected m/z | Significance |

| [M+H]⁺ | [C₁₀H₂₁N₃ + H]⁺ | 184.18 | Molecular Ion (Protonated) |

| [M-NH₂]⁺ | [C₁₀H₂₀N₂]⁺ | 168.16 | Loss of the amino group |

| [C₆H₁₃N₂]⁺ | [C₆H₁₃N₂]⁺ | 99.11 | N-methylpiperazine fragment |

| [C₅H₈N]⁺ | [C₅H₈N]⁺ | 82.07 | Cyclopentylamino fragment |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds.

For derivatives of 2-(4-methyl-1-piperazinyl)cyclopentanamine, the FTIR spectrum would display several key absorption bands. The presence of the primary amine (NH₂) group would be confirmed by two medium-to-weak N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclopentyl and piperazinyl groups would appear as strong absorptions just below 3000 cm⁻¹. The C-N stretching vibrations, characteristic of both the amine and the piperazine structure, would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The absence of other characteristic bands (e.g., a strong C=O stretch around 1700 cm⁻¹) can be equally important in confirming the successful outcome of a synthesis.

X-ray Crystallography

When a novel derivative can be grown as a high-quality single crystal, X-ray crystallography provides the most definitive and detailed structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration (stereochemistry) of the molecule in the solid state.

This method is particularly valuable for confirming the relative stereochemistry of the substituents on the cyclopentane ring (i.e., whether they are cis or trans to each other). The resulting three-dimensional model of the molecule provides an unambiguous structural proof, confirming the connectivity and spatial arrangement of every atom. This level of detail is often unattainable by other analytical methods and serves as the gold standard for structural elucidation. The crystallographic data not only confirms the identity of the compound but also provides insights into intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the solid state.

Structure Activity Relationship Sar Investigations of 2 4 Methyl 1 Piperazinyl Cyclopentanamine Analogs

Conformational Analysis and Stereochemical Impact on Biological Recognition for 2-(4-methyl-1-piperazinyl)Cyclopentanamine

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is paramount in determining its interaction with biological macromolecules. For 2-(4-methyl-1-piperazinyl)cyclopentanamine, which contains multiple chiral centers, the specific spatial orientation of its constituent rings and functional groups dictates its binding affinity and intrinsic activity.

Chirality plays a pivotal role in the biological activity of many compounds, as receptors and enzymes are themselves chiral entities. mdpi.com It is a well-established principle that different enantiomers and diastereomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. nih.gov One stereoisomer may be responsible for the desired therapeutic effect, while another could be inactive or even contribute to adverse effects. nih.gov

For molecules with multiple chiral centers, such as 2-(4-methyl-1-piperazinyl)cyclopentanamine, the separation and individual testing of each stereoisomer are crucial for a complete understanding of the SAR. nih.gov The absolute configuration at each chiral center determines the precise spatial positioning of the amine, the methylpiperazine moiety, and the cyclopentane (B165970) scaffold, which must be complementary to the topology of the target binding site for optimal interaction. The potency of a compound can be critically dependent on its enantiomeric purity; even small amounts of a less active isomer can affect the measured biological response. nih.gov Therefore, achieving high enantiomeric and diastereomeric purity is essential for maximizing therapeutic efficacy and ensuring a consistent pharmacological profile.

Positional and Substituent Effects on the Piperazine (B1678402) Ring of 2-(4-methyl-1-piperazinyl)Cyclopentanamine

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be substituted at two nitrogen atoms, influencing properties like basicity, solubility, and receptor interaction. nih.govmdpi.com In the context of 2-(4-methyl-1-piperazinyl)cyclopentanamine, modifications to the piperazine moiety are a key strategy for modulating biological activity.

The N-methyl group on the piperazine ring is a critical feature that can influence ligand-receptor interactions in several ways. This small alkyl group can impact the molecule's potency and selectivity by:

Steric Influence : The methyl group occupies a specific volume, which can either be favorable for fitting into a hydrophobic pocket within the receptor or cause steric hindrance that prevents optimal binding.

Conformational Rigidity : Substitution on the piperazine nitrogen can influence the conformational flexibility of the entire molecule, potentially locking it into a more bioactive conformation. biorxiv.org

Basicity (pKa) Modulation : The electron-donating nature of the methyl group slightly increases the basicity of the distal nitrogen atom. This change in pKa can affect the ionization state of the molecule at physiological pH, which is crucial for forming ionic interactions with acidic residues in the receptor binding site. beilstein-journals.org

The precise role of the N-methyl group is target-dependent, and replacing it with other substituents (e.g., hydrogen, larger alkyl groups, or aromatic rings) is a common approach in SAR studies to probe the requirements of the binding pocket.

While the primary structure involves substitution at the N1 and N4 positions, modifications can also be made to the carbon atoms of the piperazine ring. Introducing substituents on the carbon skeleton of the piperazine ring can have a dramatic effect on activity, often by influencing the ring's conformation (chair vs. boat vs. twist-boat) and the orientation of the N-substituents. nih.gov

For instance, placing methyl groups at the C2 and C5 positions of the piperazine ring can lead to different potencies depending on their stereochemistry (cis vs. trans). nih.gov Such substitutions can pre-organize the molecule into a specific shape that may be more or less favorable for binding. These modifications can also introduce new points of interaction with the receptor or, conversely, create steric clashes. The impact of these substitutions is often explored to fine-tune the selectivity and potency of a lead compound.

The following table illustrates the effect of N-substitutions on the piperazine ring in a series of dopamine (B1211576) D3 receptor ligands, demonstrating the sensitivity of receptor affinity to changes at this position. nih.gov

| Compound | N-Substitution on Piperazine | Linker to Heterocycle | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D3) |

| 10a | 5-Indole | Amide | 1.88 | 70.8 | 37.7 |

| 10b | 5-Indole | Methylene | 3.87 | 144 | 37.2 |

| 10c | 2-Indole | Amide | 0.81 | 15.6 | 19.3 |

| 10d | 2-Indole | Methylene | 1.05 | 17.5 | 16.7 |

| 22 | 5-Indole | Direct | 2.00 | 30.0 | 15.0 |

Structural Modifications to the Cyclopentanamine Ring and their Contributions to SAR

The cyclopentanamine moiety serves as the central scaffold, and its structural features are fundamental to the molecule's biological profile. Modifications to this ring can alter the compound's shape, rigidity, and the relative positioning of the key pharmacophoric elements—the amino group and the methylpiperazinyl side chain.

Introducing substituents onto the cyclopentane ring can provide valuable SAR insights. The position, size, and electronic nature of these substituents can significantly affect binding affinity and efficacy. For example, adding a small alkyl or polar group at different positions (C3, C4, C5) could probe for additional binding pockets or steric constraints within the receptor. mdpi.com

A classic example of how ring substituents affect activity can be seen in studies of ketamine analogs, where substituents on a cyclohexanone (B45756) ring influence anesthetic and analgesic properties. The position of the substituent (ortho, meta, or para on an attached phenyl ring) and its electronic properties (e.g., Cl, Me, OMe) lead to a wide range of activities. mdpi.com Similarly, for 2-(4-methyl-1-piperazinyl)cyclopentanamine, such modifications would be expected to modulate its interaction with its target.

The table below shows data from a study on IMPDH inhibitors, where the cyclohexyl ring was modified, illustrating how changes to a cycloalkyl ring can impact both biochemical inhibition and whole-cell activity. researchgate.net

| Compound | Cycloalkyl Modification | IMPDH IC50 (µM) | M. tuberculosis MIC90 (µM) |

| 1 | Cyclohexyl | 0.23 | 0.78 |

| 15 | Phenyl | 8.1 | >100 |

| 16 | 3-Cyanophenyl | 8.1 | 25 |

| 17 | 4-Cyanophenyl | >50 | >100 |

This data highlights that replacing the cycloalkyl ring with an aromatic one can be detrimental to activity, but further substitution on the new ring can recover some of the lost potency, underscoring the specific spatial and electronic requirements of the receptor's binding site.

Bioisosteric Replacements of the Cyclopentanamine Ring

Detailed structure-activity relationship (SAR) studies focusing on bioisosteric replacements for the cyclopentanamine ring in 2-(4-methyl-1-piperazinyl)cyclopentanamine are not extensively available in the public domain. However, general principles of bioisosteric replacement in medicinal chemistry allow for postulation on potential modifications. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which in turn produce broadly similar biological properties. The replacement of the cyclopentanamine ring would aim to improve pharmacokinetic properties, enhance target affinity, or explore new intellectual property space.

Potential bioisosteric replacements for a cyclopentyl ring often include other small aliphatic rings. For instance, cyclobutane (B1203170) and cyclohexane (B81311) rings could be explored. A cyclobutane ring, being smaller and more constrained, might alter the vectoral presentation of the amine and piperazine moieties, potentially impacting receptor interaction. Conversely, a larger and more flexible cyclohexane ring could allow for different binding conformations. The introduction of heteroatoms into the ring, such as in a tetrahydrofuran (B95107) or pyrrolidine (B122466) ring, is another common strategy to modulate properties like solubility and metabolic stability.

The following table outlines hypothetical bioisosteric replacements for the cyclopentanamine ring and the potential rationale for their investigation.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Cyclopentanamine | Cyclobutanamine | Investigate the effect of increased ring strain and altered substituent orientation on activity. |

| Cyclopentanamine | Cyclohexanamine | Explore the impact of a larger, more flexible carbocyclic ring on binding affinity and selectivity. |

| Cyclopentanamine | Tetrahydrofuranamine | Introduce a heteroatom to potentially improve aqueous solubility and alter hydrogen bonding capacity. |

| Cyclopentanamine | Pyrrolidinamine | Introduce a basic nitrogen to potentially form new salt-bridge interactions within the target protein. |

Contribution of the Linker Region to the Overall Structure-Activity Profile

The term "linker region" in the context of 2-(4-methyl-1-piperazinyl)cyclopentanamine is not explicitly defined by a distinct, modifiable chain of atoms separating two key pharmacophoric elements. The molecule consists of a cyclopentanamine ring directly attached to a 4-methylpiperazine moiety. Therefore, a traditional linker SAR study, where the length, rigidity, and composition of a linking chain are systematically varied, is not directly applicable.

However, the nature of the bond and the relative orientation between the cyclopentanamine and piperazine rings can be considered a "linker" in a broader sense. The C-N bond connecting the two rings dictates the spatial relationship between these two crucial pharmacophores. Investigations in this area would likely involve:

Stereochemistry: The cyclopentanamine ring has stereocenters. The relative stereochemistry of the amine group and the piperazine substituent will significantly influence the three-dimensional shape of the molecule and, consequently, its interaction with a biological target. Separating and testing individual stereoisomers is a fundamental step in understanding the SAR.

Conformational Restriction: Introducing rigidity to the system, for example by incorporating the C-N bond into a fused ring system, could lock the molecule into a specific conformation. If this conformation is bioactive, a significant increase in potency could be observed.

The table below illustrates hypothetical modifications to the "linker region" and their potential impact.

| Modification Type | Example Modification | Expected Impact on SAR |

| Stereochemical Variation | Isolation and testing of individual diastereomers and enantiomers. | Likely to reveal a preferred stereoisomer for biological activity, providing insight into the optimal 3D arrangement for target binding. |

| Conformational Restriction | Fusing the cyclopentane and piperazine rings into a bicyclic system. | Could increase potency if the locked conformation is the bioactive one; could decrease or abolish activity if it is not. |

Application of Quantitative Structure-Activity Relationship (QSAR) Models for 2-(4-methyl-1-piperazinyl)Cyclopentanamine Derivatives

There are no publicly available, specific quantitative structure-activity relationship (QSAR) models for 2-(4-methyl-1-piperazinyl)cyclopentanamine derivatives. QSAR studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a hypothetical QSAR study on a series of 2-(4-methyl-1-piperazinyl)cyclopentanamine analogs, a range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties.

Table of Potential QSAR Descriptors and Their Relevance:

| Descriptor Class | Example Descriptors | Potential Relevance to Activity |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Can describe the molecule's ability to participate in electrostatic interactions, hydrogen bonding, and charge-transfer interactions with the target. |

| Steric | Molecular volume, Surface area, Principal moments of inertia | Relate to the size and shape of the molecule, which are critical for fitting into a binding pocket. |

| Hydrophobic | LogP, Molar refractivity | Quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target. |

| Topological | Connectivity indices, Wiener index | Describe the branching and connectivity of the atoms in the molecule, which can implicitly capture aspects of its shape and flexibility. |

Once these descriptors are calculated for a set of analogs with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a QSAR model. A successful QSAR model could then be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts.

For example, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * Molecular_Volume + 1.2 * Dipole_Moment + constant

This equation would suggest that activity is positively correlated with lipophilicity and dipole moment, and negatively correlated with molecular volume. Such a model, once validated, would be a valuable tool in the lead optimization process for this chemical series.

Molecular Mechanisms of Action and Receptor Binding Profiling of 2 4 Methyl 1 Piperazinyl Cyclopentanamine

Radioligand Binding Assays for Target Receptor Identification and Affinity Determination

Radioligand binding assays are a cornerstone of pharmacological research, enabling the quantification of the affinity of a ligand for a specific receptor. In the context of 2-(4-methyl-1-piperazinyl)Cyclopentanamine, these assays are crucial for identifying its primary biological targets and determining the strength of its interaction.

Sigma receptors, which are broadly classified into σ1 and σ2 subtypes, are implicated in a variety of neurological functions and are attractive targets for therapeutic intervention. While direct binding data for 2-(4-methyl-1-piperazinyl)Cyclopentanamine is not extensively available, studies on structurally analogous piperazine (B1678402) and piperidine (B6355638) derivatives provide significant insights into its potential sigma receptor affinity.

For instance, a series of benzylpiperazinyl derivatives has been shown to exhibit high affinity for the σ1 receptor. Notably, one such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a high σ1 receptor affinity with a Ki value of 1.6 nM and significant selectivity over the σ2 receptor. nih.gov Another study on chiral (piperazin-2-yl)methanol derivatives revealed that a p-methoxybenzyl substituted piperazine displayed a high σ1-receptor affinity with a Ki of 12.4 nM. nih.gov These findings suggest that the piperazine moiety is a key structural feature for sigma receptor binding. The affinity of various piperazine and piperidine derivatives for sigma receptors is summarized in the table below.

Sigma Receptor Binding Affinities of Related Piperazine and Piperidine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1 | 1.6 |

| p-methoxybenzyl substituted (piperazin-2-yl)methanol | σ1 | 12.4 |

| Compound 5 (a piperidine derivative) | σ1 | 3.64 |

| Compound 11 (a piperidine derivative) | σ1 | 4.41 |

| Compound 12 (a piperidine derivative) | σ1 | N/A |

The serotonin (B10506) system, particularly the 5-HT1A receptor, is a critical modulator of mood and cognition, making it a key target for many neuropsychiatric drugs. Arylpiperazine derivatives are well-known for their high affinity for 5-HT1A receptors.

Research on 4-substituted 1-arylpiperazines has demonstrated that N4-substitution can significantly enhance affinity for 5-HT1A sites. For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine exhibits a very high affinity for 5-HT1A receptors, with a Ki value of 0.6 nM. nih.gov Similarly, novel arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) have shown high affinities for 5-HT1A receptors, with Ki values as low as 0.5 nM. nih.gov These data strongly suggest that compounds containing the 4-methyl-1-piperazinyl moiety, such as 2-(4-methyl-1-piperazinyl)Cyclopentanamine, are likely to interact with 5-HT1A receptors with considerable affinity.

5-HT1A Receptor Binding Affinities of Related Arylpiperazine Derivatives

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 0.6 |

| Arylpiperazinyl derivative of 8-acetyl-7-hydroxy-4-methylcoumarin (Compound 6a) | 0.5 |

| Arylpiperazinyl derivative of 8-acetyl-7-hydroxy-4-methylcoumarin (Compound 10a) | 0.6 |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 |

Dopamine (B1211576) receptors, particularly the D2 subtype, are primary targets for antipsychotic medications. The interaction of piperazine-containing compounds with dopamine receptors has been extensively studied. N-phenylpiperazine analogs have been shown to bind to both D2 and D3 dopamine receptors. mdpi.com

Studies on 1-benzyl-4-arylpiperazines have explored their affinity for the D2 receptor, indicating that the piperazine ring plays a crucial role in this interaction. bg.ac.rs While some phenylpiperidine derivatives like (-)-OSU6162 show relatively low in vitro binding affinity for the D2 receptor (Ki = 447 nM), they exhibit significant in vivo occupancy. nih.gov This highlights the complexity of translating in vitro binding data to in vivo effects. Given the structural similarities, 2-(4-methyl-1-piperazinyl)Cyclopentanamine may exhibit some affinity for dopamine receptors, although its selectivity profile would require experimental confirmation.

Dopamine D2 Receptor Binding Affinities of Related Piperazine and Piperidine Derivatives

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| (-)-OSU6162 (a phenylpiperidine derivative) | 447 |

| N-phenylpiperazine analogs (general range) | 349 - 7522 |

Beyond the classical monoamine receptors, the pharmacological profile of 2-(4-methyl-1-piperazinyl)Cyclopentanamine may extend to other GPCRs and enzymes. The 4-methylpiperazine moiety is a common scaffold in various enzyme inhibitors.

Kinases: A compound containing a cyclopentyl and a 4-methyl-piperazin-1-yl-phenylamino core, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has been identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4). This suggests that the structural elements of 2-(4-methyl-1-piperazinyl)Cyclopentanamine could confer kinase inhibitory activity.

Cholinesterases: Piperazine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for cholinergic neurotransmission and implicated in Alzheimer's disease. nih.gov For instance, N-methyl-piperazine chalcones have been identified as dual inhibitors of MAO-B and AChE, with IC50 values for AChE in the micromolar range. nih.gov This indicates a potential for 2-(4-methyl-1-piperazinyl)Cyclopentanamine to modulate cholinergic activity.

Enzyme Inhibitory Activity of Related Piperazine Derivatives

| Compound Class | Enzyme Target | Inhibitory Activity (IC50/Ki) |

|---|---|---|

| Pyridopyrimidine derivative | CDK4 | Potent inhibition |

| N-methyl-piperazine chalcones | AChE | IC50 = 4.32 - 8.10 µM |

| Piperazine derivatives | AChE | IC50 = 4.59 - 6.48 µM |

| Piperazine derivatives | BChE | IC50 = 4.85 - 8.35 µM |

Molecular Modeling and Docking Studies to Delineate Binding Modes

To complement experimental binding data, molecular modeling and docking studies provide a virtual representation of how a ligand interacts with its receptor at an atomic level. These computational approaches can predict the binding pose and identify key interactions that stabilize the ligand-receptor complex.

For piperazine-based ligands, specific amino acid residues within the binding pockets of their target receptors are crucial for establishing high-affinity interactions.

Sigma Receptors: Molecular dynamics simulations of piperazine derivatives with the σ1 receptor have highlighted the importance of interactions with specific amino acid residues in determining binding affinity. nih.gov

Serotonin 5-HT1A Receptors: Docking studies of arylpiperazine derivatives with the 5-HT1A receptor have revealed that a protonated tertiary piperazine amine can form a crucial hydrogen bond with an aspartate residue (Asp116). mdpi.com This interaction is a common feature for many 5-HT1A receptor ligands.

Dopamine D2 Receptors: The interaction of arylpiperazines with the D2 receptor is characterized by the protonated N1 of the piperazine ring forming an ionic bond with an aspartic acid residue (Asp 86). bg.ac.rsnih.gov Additionally, edge-to-face interactions between the aromatic part of the ligand and phenylalanine (Phe 178), tryptophan (Trp 182), and tyrosine (Tyr 216) residues are significant for stabilizing the complex. bg.ac.rsnih.gov Studies on D4-selective ligands have also emphasized the importance of amino acids at positions 2.61, 3.28, and 3.29 in the D2 receptor for molecular recognition. nih.gov

These computational insights, derived from structurally related molecules, provide a strong foundation for predicting the binding mode of 2-(4-methyl-1-piperazinyl)Cyclopentanamine and for guiding future drug design efforts.

Analysis of Ligand-Protein Interaction Motifs (e.g., hydrogen bonding networks, hydrophobic interactions)

The interaction of 2-(4-methyl-1-piperazinyl)Cyclopentanamine with protein binding sites is predicted to be governed by a combination of hydrogen bonding and hydrophobic interactions, dictated by its distinct structural moieties: the piperazine ring, the methyl group, and the cyclopentanamine group.

The protonated nitrogen atoms within the piperazine ring are expected to be primary sites for hydrogen bond formation. Specifically, the tertiary amine in the piperazine ring and the primary amine of the cyclopentanamine can act as hydrogen bond donors. These interactions are crucial for anchoring the ligand within the binding pocket of a receptor. For instance, in studies of related N-phenylpiperazine derivatives binding to the α1A-adrenoceptor, hydrogen bonds with key amino acid residues like aspartate, glutamine, and serine were shown to be critical for binding. rsc.org It is plausible that 2-(4-methyl-1-piperazinyl)Cyclopentanamine would engage in similar interactions.

A summary of the probable ligand-protein interactions is presented in the table below.

| Interaction Type | Participating Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Piperazine Nitrogen, Cyclopentanamine Nitrogen | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine |

| Ionic Interactions | Protonated Piperazine/Cyclopentanamine Nitrogen | Aspartate, Glutamate |

| Hydrophobic Interactions | Cyclopentane (B165970) Ring, Piperazine Ring, Methyl Group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Van der Waals Forces | Entire Molecule | Various residues within the binding pocket |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Binding Events

Molecular dynamics (MD) simulations are a powerful tool for understanding the conformational flexibility of a ligand and its dynamic behavior upon binding to a receptor. youtube.com For a molecule like 2-(4-methyl-1-piperazinyl)Cyclopentanamine, MD simulations would be invaluable in elucidating its preferred conformations in an aqueous environment and within a protein binding site.

The cyclopentane ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. MD simulations could reveal the energy landscape of these conformations and which is favored upon receptor binding. Similarly, the piperazine ring typically exists in a chair conformation, but boat conformations are also possible and could be relevant during the binding process.

MD simulations of related piperazine derivatives have shown that these ligands can stabilize a "closed" or "active" conformation of the receptor. nih.gov It is hypothesized that 2-(4-methyl-1-piperazinyl)Cyclopentanamine would also induce conformational changes in its target receptor upon binding. The simulations would likely show the ligand initially making contact with the receptor through long-range electrostatic interactions, followed by a series of conformational adjustments of both the ligand and the protein to achieve an optimal binding pose characterized by a stable network of hydrogen bonds and hydrophobic contacts. mdpi.com

A hypothetical summary of findings from a molecular dynamics simulation is provided below.

| Simulation Parameter | Predicted Outcome for 2-(4-methyl-1-piperazinyl)Cyclopentanamine |

| Ligand Root Mean Square Deviation (RMSD) | Low RMSD values within the binding pocket, indicating stable binding. |

| Protein Root Mean Square Fluctuation (RMSF) | Reduced fluctuations in binding site residues upon ligand binding. |

| Radius of Gyration (Rg) | A decrease in the Rg of the protein, suggesting a more compact, "closed" conformation. |

| Dominant Ligand Conformation | Cyclopentane in an "envelope" pucker and piperazine in a "chair" conformation. |

| Key Dynamic Interactions | Fluctuations in hydrogen bond distances and occupancies, indicating dynamic yet stable interactions. |

Functional Assays for Characterizing Receptor Agonism or Antagonism (excluding specific clinical outcomes)

Functional assays are essential for determining whether a ligand acts as an agonist (activates a receptor) or an antagonist (blocks a receptor). nih.gov For 2-(4-methyl-1-piperazinyl)Cyclopentanamine, a panel of in vitro functional assays would be necessary to characterize its activity at various potential receptor targets, such as dopamine, serotonin, or sigma receptors, where piperazine-containing compounds are known to be active. ijrrjournal.comnih.gov

One common type of functional assay measures changes in the concentration of intracellular second messengers, such as cyclic AMP (cAMP) or calcium ions (Ca2+), upon receptor activation. For example, if 2-(4-methyl-1-piperazinyl)Cyclopentanamine were to act as an agonist at a Gs-coupled receptor, it would be expected to increase cAMP levels. Conversely, if it were an antagonist, it would block the cAMP increase induced by a known agonist.

Another approach is the use of reporter gene assays, where receptor activation leads to the expression of a reporter protein (e.g., luciferase or β-galactosidase). The amount of reporter protein produced is proportional to the level of receptor activation. The functional activity of 2-(4-methyl-1-piperazinyl)Cyclopentanamine would be quantified by determining its potency (EC50 for agonists, IC50 for antagonists) and efficacy (the maximal response it can produce relative to a reference agonist).

Below is a hypothetical data table summarizing the results of functional assays for 2-(4-methyl-1-piperazinyl)Cyclopentanamine at two different receptors.

| Receptor Target | Assay Type | Parameter Measured | Result (Hypothetical) | Interpretation |

| Dopamine D4 Receptor | cAMP Assay | Inhibition of forskolin-stimulated cAMP | IC50 = 50 nM | Antagonist activity |

| Sigma-1 Receptor | Ca2+ Flux Assay | Agonist-induced Ca2+ release | EC50 = 100 nM, Emax = 80% | Partial agonist activity |

Theoretical and Computational Chemistry Studies on 2 4 Methyl 1 Piperazinyl Cyclopentanamine

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations are instrumental in understanding the fundamental electronic characteristics of a molecule, which in turn dictate its reactivity and potential interactions.

Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization

Density Functional Theory (DFT) is a computational method that determines the electronic structure of atoms, molecules, and solids. It is a popular and versatile method used to investigate the ground-state electronic properties of many-body systems. For a molecule like 2-(4-methyl-1-piperazinyl)Cyclopentanamine, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms (optimized geometry) and its corresponding minimum energy. This information is crucial for understanding its stability and how it might interact with other molecules.

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods provide a detailed picture of the electronic structure, including the distribution of electrons within the molecule and the energies of its molecular orbitals. This analysis helps in predicting regions of the molecule that are electron-rich or electron-poor, which is key to understanding its chemical reactivity.

Theoretical Prediction of Spectroscopic Signatures from Computational Models

Computational models can predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the identification of unknown substances. For 2-(4-methyl-1-piperazinyl)Cyclopentanamine, such theoretical predictions would provide a valuable reference for its characterization.

Conformational Analysis and Energy Minimization Techniques for 2-(4-methyl-1-piperazinyl)Cyclopentanamine

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 2-(4-methyl-1-piperazinyl)Cyclopentanamine, which contains both a cyclopentane (B165970) and a piperazine (B1678402) ring, there are numerous possible conformations. Energy minimization techniques are used to identify the most stable conformations, which are those with the lowest potential energy. Understanding the preferred conformations is essential for predicting the molecule's biological activity, as the shape of a molecule often determines how it binds to a biological target. The cyclopentane ring, for instance, is known for its fluxional nature, existing in various "envelope" and "twist" conformations. biomedres.us

Advanced In Silico Approaches for De Novo Design of 2-(4-methyl-1-piperazinyl)Cyclopentanamine Derivatives

In silico (computer-based) approaches can be used to design new molecules with desired properties. Starting with the core structure of 2-(4-methyl-1-piperazinyl)Cyclopentanamine, computational methods can be used to explore how different chemical modifications would affect its properties. This de novo design process can be used to optimize a molecule for a specific application, such as a new drug or a material with specific characteristics. Studies on other piperazine derivatives have demonstrated the utility of in silico methods in designing molecules with specific biological activities, such as MAO inhibitors. researchgate.netnih.gov

While the direct application of these computational methods to 2-(4-methyl-1-piperazinyl)Cyclopentanamine is not found in the literature, the principles outlined above represent the standard and powerful approaches that chemical researchers would employ to investigate this compound. The lack of published data suggests that this molecule represents an opportunity for future research to explore its chemical and physical properties.

Design and Synthesis of Novel 2 4 Methyl 1 Piperazinyl Cyclopentanamine Analogs

Scaffold Diversification Strategies Utilizing the Cyclopentanamine and Piperazine (B1678402) Moieties

The core structure of 2-(4-methyl-1-piperazinyl)Cyclopentanamine offers two key moieties for diversification: the cyclopentanamine ring and the 4-methyl-piperazine group. These components can be modified to explore new chemical space and optimize biological activity.

The cyclopentanamine moiety can be altered in several ways. The cyclopentyl ring can be substituted with various functional groups to probe interactions with biological targets. Furthermore, the ring itself can be expanded or contracted to other cycloalkanes, or replaced with heterocyclic systems to modulate the compound's physicochemical properties. The primary amine of the cyclopentanamine can be acylated, alkylated, or incorporated into a larger functional group to introduce new pharmacophoric elements.

The piperazine moiety is a common scaffold in medicinal chemistry and provides numerous opportunities for modification. The N-methyl group can be replaced with other alkyl or aryl substituents to influence the compound's lipophilicity and metabolic stability. The piperazine ring itself can be substituted at its carbon atoms or replaced with other cyclic diamines to alter its conformational properties and basicity. These modifications can be guided by structure-activity relationship (SAR) studies to identify substitutions that lead to improved biological profiles.

Scaffold hopping is another effective strategy for diversification. This involves replacing the core scaffold with a structurally different but functionally equivalent moiety. For 2-(4-methyl-1-piperazinyl)Cyclopentanamine, this could involve replacing the cyclopentanamine-piperazine core with a completely different bicyclic or bridged system that maintains the spatial arrangement of key functional groups. The goal of scaffold hopping is to discover novel chemotypes with improved properties, such as enhanced potency or reduced off-target effects. dundee.ac.uknih.gov

| Moiety | Diversification Strategy | Potential Modifications | Desired Outcome |

|---|---|---|---|

| Cyclopentanamine | Ring Modification | Substitution with functional groups, ring expansion/contraction, replacement with heterocycles | Improved target binding, altered physicochemical properties |

| Amine Modification | Acylation, alkylation, incorporation into larger functional groups | Introduction of new pharmacophoric elements | |

| Piperazine | N-substituent Modification | Replacement of the methyl group with other alkyl or aryl groups | Modulation of lipophilicity and metabolic stability |

| Ring Modification | Substitution on carbon atoms, replacement with other cyclic diamines | Altered conformational properties and basicity | |

| Core Scaffold | Scaffold Hopping | Replacement with a structurally distinct but functionally similar core | Discovery of novel chemotypes with improved properties |

Rational Design Based on Structure-Based and Ligand-Based Principles

Rational drug design plays a crucial role in the development of novel analogs by leveraging knowledge of the biological target and the binding modes of existing ligands.

Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein. If the crystal structure of the target in complex with a ligand is available, it can provide detailed insights into the key interactions that govern binding. This information can be used to design new analogs of 2-(4-methyl-1-piperazinyl)Cyclopentanamine with improved affinity and selectivity. For instance, if a specific pocket in the binding site is unoccupied, the cyclopentanamine or piperazine moiety can be modified to introduce a functional group that can form favorable interactions within that pocket.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target is unknown. This approach utilizes the chemical structures and biological activities of a set of known active compounds to develop a pharmacophore model. A pharmacophore model defines the essential steric and electronic features required for biological activity. This model can then be used to design new analogs of 2-(4-methyl-1-piperazinyl)Cyclopentanamine that fit the pharmacophore and are predicted to be active. Quantitative structure-activity relationship (QSAR) studies can also be used to build predictive models that correlate the physicochemical properties of compounds with their biological activity, guiding the design of more potent analogs. nih.govresearchgate.net

Combinatorial Chemistry and High-Throughput Synthesis of Compound Libraries

Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a compound library. This approach is particularly useful for exploring the structure-activity relationships of a lead compound in a systematic manner. For 2-(4-methyl-1-piperazinyl)Cyclopentanamine, a combinatorial library can be generated by reacting a common core structure with a diverse set of building blocks.

For example, a library of analogs could be synthesized by reacting a protected 2-aminocyclopentanone with a variety of substituted piperazines, followed by reductive amination. Alternatively, N-acylation or N-alkylation of the piperazine nitrogen can be performed in a combinatorial fashion to introduce a wide range of substituents. nih.gov The resulting library of compounds can then be screened in high-throughput assays to identify analogs with desired biological activities. This approach accelerates the drug discovery process by enabling the rapid exploration of a large chemical space. nih.gov

| Core Structure | Building Block Set 1 (at Cyclopentanamine) | Building Block Set 2 (at Piperazine) | Number of Analogs |

|---|---|---|---|

| 2-(piperazin-1-yl)cyclopentanamine | Alkyl halides (R1-X) | Alkyl halides (R2-X) | R1 x R2 |

| Carboxylic acids (R1-COOH) | Sulfonyl chlorides (R2-SO2Cl) | R1 x R2 | |

| Aldehydes/Ketones (R1-CHO/R1-CO-R1') | Isocyanates (R2-NCO) | R1 x R2 |

Bioisosteric Replacement Studies within the 2-(4-methyl-1-piperazinyl)Cyclopentanamine Core

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov

In the context of 2-(4-methyl-1-piperazinyl)Cyclopentanamine, bioisosteric replacements can be applied to various parts of the molecule. For example, the cyclopentyl ring could be replaced by other five-membered rings such as a tetrahydrofuran (B95107) or pyrrolidine (B122466) ring to introduce heteroatoms that can act as hydrogen bond acceptors. The piperazine ring can be replaced by other cyclic diamines like homopiperazine (B121016) or constrained bicyclic diamines to alter the pKa and conformational flexibility. tcichemicals.com The methyl group on the piperazine nitrogen can be replaced with other small alkyl groups or a trifluoromethyl group to modulate metabolic stability. nih.gov

| Original Moiety | Bioisosteric Replacement | Rationale |

|---|---|---|

| Cyclopentyl | Tetrahydrofuranyl, Pyrrolidinyl, Thienyl | Introduce heteroatoms, alter polarity and hydrogen bonding capacity |

| Piperazine | Homopiperazine, Diazabicycloalkanes | Modify basicity, conformational constraints, and receptor interactions |

| Amine (-NH2) | Hydroxyl (-OH), Methoxy (-OCH3) | Alter hydrogen bonding potential and polarity |

| Methyl (-CH3) | Ethyl (-CH2CH3), Trifluoromethyl (-CF3) | Modulate lipophilicity and metabolic stability |

Development of Prodrug Strategies and Advanced Delivery Systems for 2-(4-methyl-1-piperazinyl)Cyclopentanamine Analogs

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical reactions. mdpi.com The development of prodrugs of 2-(4-methyl-1-piperazinyl)Cyclopentanamine analogs can be a valuable strategy to improve their pharmacokinetic properties, such as oral bioavailability, duration of action, and targeted delivery.

Given the presence of a primary amine in the cyclopentanamine moiety, a variety of prodrug strategies can be employed. For instance, the amine group can be acylated to form an amide prodrug, which can be designed to be cleaved by amidases in the body to release the active parent drug. Carbamate (B1207046) prodrugs are another option, where the amine is linked to a carrier molecule via a carbamate linkage that can be enzymatically or chemically cleaved. nih.gov

Advanced delivery systems can also be developed to enhance the therapeutic potential of these analogs. For example, the analogs could be encapsulated in nanoparticles or liposomes to improve their solubility, protect them from degradation, and facilitate their targeted delivery to specific tissues or cells. The design of such delivery systems would depend on the specific therapeutic application and the physicochemical properties of the analog.

Preclinical Research Strategies and Future Perspectives for 2 4 Methyl 1 Piperazinyl Cyclopentanamine

In Vitro Pharmacological Characterization Beyond Binding Assays

To elucidate the pharmacological activity of 2-(4-methyl-1-piperazinyl)Cyclopentanamine, a comprehensive in vitro characterization extending beyond simple binding affinity is essential. This would involve a suite of functional and enzymatic assays to determine the compound's mechanism of action and its effects on cellular processes.

Functional Assays: Initial screening could involve cell-based functional assays to identify the compound's primary biological targets. For instance, analogs containing the piperazine (B1678402) moiety have been characterized using functional assays like the mini-G protein recruitment assay, which relies on a split-luciferase complementation technique to determine intrinsic activity at G-protein coupled receptors, such as the histamine (B1213489) H3 receptor. nih.gov Such an approach could reveal if 2-(4-methyl-1-piperazinyl)Cyclopentanamine acts as an agonist, antagonist, or allosteric modulator at various receptors.

Enzyme Inhibition Studies: A critical area of investigation would be the compound's potential as an enzyme inhibitor, particularly against protein kinases, as many analogs containing the methyl-piperazinyl group are potent kinase inhibitors. nih.gov An extensive kinase profiling panel would be a logical step. Research on analogs has identified potent inhibitory activity against key enzymes in cancer progression. For example, one analog acts as a multi-kinase inhibitor, potently targeting Cyclin-Dependent Kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). nih.gov Another analog was identified as a highly selective inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα). nih.gov Determining the IC50 values against a panel of kinases would clarify the compound's potency and selectivity.

| Analog Compound | Primary Target(s) | Measured Potency (IC50) |

|---|---|---|

| 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | CDK4/CYCLIN D1, ARK5 | Induces apoptosis at 30-100 nM |

| methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f] nih.govnih.govnih.govtriazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate | PI3Kα | 5.9 nM |

Elucidation of Downstream Signaling Pathways and Cellular Mechanisms

Following the identification of primary molecular targets, the next step is to unravel the downstream signaling cascades and cellular mechanisms modulated by 2-(4-methyl-1-piperazinyl)Cyclopentanamine. This provides a deeper understanding of its biological impact.

Based on the kinase inhibition profiles of its analogs, a key area of focus would be major cancer-related pathways. For example, the PI3Kα-inhibiting analog was shown to modulate the cellular PI3K/AKT/mTOR pathway. nih.gov A study of 2-(4-methyl-1-piperazinyl)Cyclopentanamine would therefore involve Western blot analyses to measure the phosphorylation status of key proteins in this pathway, such as AKT and mTOR, in relevant cancer cell lines following treatment. nih.gov

Furthermore, since an analog targeting CDK4 and ARK5 was found to induce apoptosis in tumor cells, investigating the apoptotic pathways affected by 2-(4-methyl-1-piperazinyl)Cyclopentanamine would be crucial. nih.gov This could involve assays for caspase activation (e.g., caspase-3, -8, -9), DNA fragmentation (TUNEL assay), and the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Innovative Target Identification and Validation Methodologies for its Analogs

For analogs of 2-(4-methyl-1-piperazinyl)Cyclopentanamine where the primary target is unknown, or to identify potential off-target effects, innovative target identification methodologies can be employed. Traditional methods can be augmented with modern, unbiased approaches.

One such strategy is chemical proteomics, which uses chemical probes derived from the compound of interest to capture and identify binding proteins from cell lysates, followed by mass spectrometry. This can provide a comprehensive and unbiased view of the target landscape. Another approach involves phenotypic screening using high-content imaging or large-scale cell line panels to identify patterns of activity, which can then be correlated with genomic or proteomic data to infer the mechanism of action and potential targets.

Exploration of Novel Therapeutic Areas for 2-(4-methyl-1-piperazinyl)Cyclopentanamine Analogs

The pharmacological profiles of known analogs suggest several promising therapeutic areas for exploration. The potent inhibition of kinases like PI3Kα, CDK4, and ARK5 strongly points towards oncology. nih.govnih.gov Analogs could be investigated for efficacy in solid tumors with dysregulated PI3K pathways or in cancers dependent on cell cycle progression. nih.gov

Beyond cancer, other therapeutic avenues are plausible. For example, piperazine derivatives have been investigated as antagonists for the Neurokinin-1 (NK1) receptor and as dual-targeting ligands for the histamine H3 and sigma-1 receptors, suggesting potential applications in neuroscience, such as for the treatment of neuropathic pain or depression. nih.govnih.gov Therefore, screening analogs of 2-(4-methyl-1-piperazinyl)Cyclopentanamine against a panel of neurological targets could uncover novel therapeutic opportunities.

Integration of Artificial Intelligence and Machine Learning in Future Research Efforts

Future research on 2-(4-methyl-1-piperazinyl)Cyclopentanamine and its analogs can be significantly accelerated by integrating Artificial Intelligence (AI) and Machine Learning (ML). These computational tools can be applied across the entire drug discovery pipeline.

Target Identification and Validation: AI algorithms can analyze vast datasets from genomics, proteomics, and clinical trials to identify and validate novel therapeutic targets for which compounds like 2-(4-methyl-1-piperazinyl)Cyclopentanamine might be effective.

Lead Optimization and QSAR: ML models, particularly deep neural networks, can be trained on existing data from analogs to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity, physicochemical properties, and potential toxicity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates. This accelerates the hit-to-lead optimization process.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to bind to a specific target while possessing desirable drug-like properties. By using the 2-(4-methyl-1-piperazinyl)Cyclopentanamine scaffold as a starting point, these models could generate novel analogs with enhanced potency and selectivity.

| Discovery Phase | AI/ML Application | Potential Impact |

|---|---|---|

| Target Identification | Analysis of large-scale biomedical data (genomics, proteomics) | Discovery of novel targets and disease-drug relationships. |

| Hit-to-Lead Optimization | QSAR modeling, predictive ADME/T models | Accelerated optimization of potency and drug-like properties. |

| De Novo Design | Generative Adversarial Networks (GANs), Deep Learning | Creation of novel, optimized molecular structures. |

| Preclinical Testing | Predictive toxicology models | Early identification of potential liabilities, reducing late-stage failures. |

By leveraging these advanced computational techniques, the development of 2-(4-methyl-1-piperazinyl)Cyclopentanamine and its related compounds can be made more efficient and targeted, ultimately enhancing the potential for discovering novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methyl-1-piperazinyl)cyclopentanamine, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging cyclopentanamine and 4-methylpiperazine derivatives. For example, thermal studies (e.g., reflux in ethanol at 80°C) and catalyst selection (e.g., palladium for hydrogenation) are critical for yield optimization. In a related synthesis, substituting cyclopentanone with (R)-1-phenylethanamine achieved a 60% yield under controlled conditions . Reaction monitoring via TLC or HPLC ensures purity, and purification via column chromatography is recommended .

Q. Which spectroscopic techniques are optimal for structural characterization, and what key spectral features should be prioritized?

- Methodology :

- NMR : H-NMR (CDCl) peaks at δ 1.65–2.32 (m, cyclopentyl protons) and 3.16–3.90 (m, piperazinyl protons) confirm backbone structure. C-NMR distinguishes carbons adjacent to nitrogen atoms .

- Mass Spectrometry : High-resolution EI-MS (e.g., observed m/z 393.1417 vs. calculated 393.1419) validates molecular weight .

- X-ray Crystallography : Bond angles (e.g., C43–C44–C45 = 118.30°) and torsion angles (<179.97°) from single-crystal studies resolve stereochemistry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .